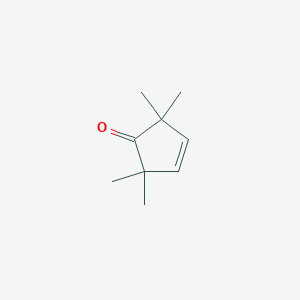

1-(2,3-Dihydro-7-benzofuranyl)ethanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzofuran derivatives is a topic of interest due to their potential applications in various fields, including medicinal chemistry. In the first paper, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups at the 5-position of the benzofuran ring were synthesized from 2-(2-formylphenoxy)alkanoic acids. The reduction of these ethanones with lithium aluminum hydride yielded 1-(2-alkylbenzofuran-3-yl)-2-phenylethanols with high yields. Additionally, the nitro compounds were selectively reduced to amino compounds using Pd/C at room temperature . The second paper describes the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with DDQ, leading to a mixture of benzofuran and 2,3-dihydrobenzofuran derivatives. The proportions of the products were dependent on the amount of DDQ used, and an alternative synthesis route for one of the products was also reported .

Molecular Structure Analysis

The third paper provides a detailed analysis of the molecular structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime. The compound was characterized using various spectroscopic methods and single-crystal X-ray crystallography. The study also included theoretical calculations using DFT to optimize the geometry of the compound, which was then compared with the experimental data. The HOMO and LUMO energies were calculated to understand the electronic character of the compound. Additionally, the electronic transitions and spectral features were investigated using TD-DFT calculations. The charge distribution on the molecule was visualized using Electrostatic Potentials (ESP) analysis, which also confirmed the optimized structure formed in the crystals by hydrogen bonds. The noncovalent supramolecular interactions were quantified using Hirshfeld surface analysis .

Chemical Reactions Analysis

The papers provided do not offer extensive details on the chemical reactions of 1-(2,3-Dihydro-7-benzofuranyl)ethanone specifically. However, the synthesis and reduction processes described in the first paper and the oxidation reactions in the second paper give insights into the reactivity of similar benzofuran derivatives. These reactions involve the formation and transformation of benzofuran rings, which are key structural components in the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the synthesis and structural analysis of related benzofuran compounds suggest that these molecules may exhibit interesting electronic and optical properties, as indicated by the DFT and TD-DFT calculations in the third paper . The antiviral activity of some benzofuran derivatives, as mentioned in the fourth paper, also points to the biological relevance of these compounds .

Relevant Case Studies

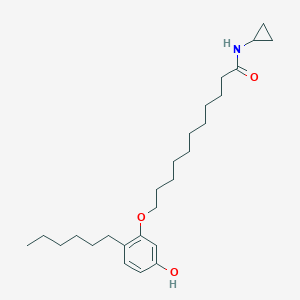

The fourth paper presents a case study where new benzofuran derivatives were synthesized and evaluated for their antiviral activity. Specifically, compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed activity against respiratory syncytial virus, and a di(2-acetylbenzofuranyl-7-oxy)-n-propane derivative exhibited activity against influenza A virus . These case studies highlight the potential of benzofuran derivatives in the development of antiviral agents.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

New derivatives of benzofuran, including compounds similar to 1-(2,3-Dihydro-7-benzofuranyl)ethanone, have been synthesized and evaluated for their in vitro activity against various DNA and RNA viruses. Specific compounds have shown activity against respiratory syncytial virus and influenza A virus (Papadaki-Valiraki et al., 1993).

Synthesis of Chromene Derivatives

Benzofuran derivatives have been used in the synthesis of 9H-furo[2,3-f]chromene-8,9-dicarboxylates. This process involves a three-component reaction, indicating the versatility of benzofuran derivatives in organic synthesis (Rostami-Charati et al., 2012).

Anti-Cancer Properties

A specific benzofuran derivative isolated from the roots of Petasites hybridus has shown moderate inhibitory activity on human breast cancer MCF-7 cells proliferation in vitro. This highlights the potential of benzofuran derivatives in cancer research and treatment (Khaleghi et al., 2011).

Cytotoxicity and Apoptotic Effects

Another study focused on the cytotoxicity and apoptotic effects of a benzofuran derivative on the MCF-7 breast cancer cell line. This study provides insights into the potential use of these compounds in cancer therapy (Soleimani et al., 2015).

Optoelectronic Applications

Benzofuran substituted chalcone derivatives have been synthesized and investigated for their optoelectronic properties. These compounds are suitable for electronic and optoelectronic devices, highlighting the diverse applications of benzofuran derivatives (Coskun et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Benzofuran compounds, including “1-(2,3-Dihydro-7-benzofuranyl)ethanone”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring these properties and developing new synthesis methods.

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound affects multiple pathways. For example, its anti-tumor activity suggests that it may affect pathways involved in cell cycle regulation, apoptosis, and DNA repair.

Pharmacokinetics

The compound’s molecular weight (16219 g/mol) suggests that it may be well-absorbed and distributed throughout the body

Result of Action

Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress responses.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFONFAIHVPZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442348 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170730-06-0 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dihydro-7-benzofuranyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)